GsMTx4 TFA (1209500-46-8 free base)

Description

BenchChem offers high-quality GsMTx4 TFA (1209500-46-8 free base) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GsMTx4 TFA (1209500-46-8 free base) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C187H279F3N48O48S6 |

|---|---|

Molecular Weight |

4217 g/mol |

IUPAC Name |

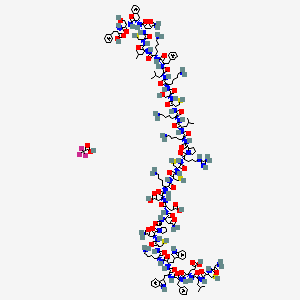

(4S)-4-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C185H278N48O46S6.C2HF3O2/c1-98(2)72-120(159(253)202-114(54-27-33-65-188)155(249)228-141(96-284)178(272)226-135(90-234)172(266)206-113(53-26-32-64-187)153(247)211-122(74-100(5)6)161(255)215-124(76-102-40-13-9-14-41-102)163(257)203-112(52-25-31-63-186)152(246)212-123(75-101(7)8)162(256)230-139(94-282)176(270)219-129(82-145(193)236)168(262)216-126(78-104-44-17-11-18-45-104)165(259)225-136(91-235)173(267)224-134(184(278)279)79-105-46-19-12-20-47-105)210-154(248)117(57-30-36-68-191)208-180(274)143-59-38-70-232(143)182(276)119(58-37-69-198-185(196)197)209-175(269)138(93-281)231-179(273)142(97-285)229-157(251)116(56-29-35-67-190)205-170(264)131(85-150(242)243)221-171(265)132(86-151(244)245)220-169(263)130(83-146(194)237)222-181(275)144-60-39-71-233(144)183(277)133(84-147(195)238)223-177(271)140(95-283)227-156(250)115(55-28-34-66-189)204-166(260)127(80-106-88-199-110-50-23-21-48-108(106)110)218-167(261)128(81-107-89-200-111-51-24-22-49-109(107)111)217-164(258)125(77-103-42-15-10-16-43-103)214-158(252)118(61-62-149(240)241)207-160(254)121(73-99(3)4)213-174(268)137(92-280)201-148(239)87-192;3-2(4,5)1(6)7/h9-24,40-51,88-89,98-101,112-144,199-200,234-235,280-285H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,236)(H2,194,237)(H2,195,238)(H,201,239)(H,202,253)(H,203,257)(H,204,260)(H,205,264)(H,206,266)(H,207,254)(H,208,274)(H,209,269)(H,210,248)(H,211,247)(H,212,246)(H,213,268)(H,214,252)(H,215,255)(H,216,262)(H,217,258)(H,218,261)(H,219,270)(H,220,263)(H,221,265)(H,222,275)(H,223,271)(H,224,267)(H,225,259)(H,226,272)(H,227,250)(H,228,249)(H,229,251)(H,230,256)(H,231,273)(H,240,241)(H,242,243)(H,244,245)(H,278,279)(H4,196,197,198);(H,6,7)/t112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-;/m0./s1 |

InChI Key |

FAJHBOWQIHUJTB-WCJIKCQASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)CN.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)CN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Targets of GsMTx4 TFA

Introduction

GsMTx4, a 34-amino acid peptide originally isolated from the venom of the tarantula Grammostola spatulata, represents a cornerstone pharmacological tool in the field of mechanobiology.[1] As a member of the inhibitory cysteine knot (ICK) peptide superfamily, its structure is characterized by three disulfide bonds that confer significant stability.[1][2] This guide provides a comprehensive overview of the molecular targets of GsMTx4 trifluoroacetate (TFA), delving into its unique mechanism of action, its effects on primary and secondary ion channel targets, and best-practice experimental protocols for its application in research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate a deeper understanding and more effective use of this potent mechanosensitive channel inhibitor.

PART 1: The Unique Mechanism of Action - A Gating Modifier Approach

Unlike classical channel blockers that function via a "lock-and-key" mechanism to occlude the ion-conducting pore, GsMTx4 acts as a gating modifier.[1][3] Its mechanism is intrinsically linked to the plasma membrane, where it modulates the local mechanical environment of its target channels.

The GsMTx4 peptide is amphipathic, possessing a hydrophobic face and a contrasting face rich in positively charged lysine residues.[2][4][5] This structure allows it to partition into the lipid bilayer, where it resides at the lipid-water interface.[1][2][3] From this position, GsMTx4 alters the physical properties of the membrane. The current model suggests that when the membrane is stretched, the peptide inserts deeper into the bilayer, locally relaxing membrane tension and making the transfer of force to the channel less efficient.[2][3][6] This effectively increases the energetic cost for the channel to open, shifting its activation threshold to require a stronger mechanical stimulus.[6][7][8]

A critical piece of evidence supporting this membrane-mediated mechanism is the toxin's lack of stereospecificity. The D-enantiomer of GsMTx4, a mirror image of the naturally occurring L-form, is equally effective at inhibiting mechanosensitive channels.[2][3][7][8] This indicates that a specific, chiral binding pocket on the channel protein is not required for its inhibitory activity, pointing instead to a mechanism governed by the peptide's physical and chemical properties within the lipid environment.

Caption: Proposed mechanism of GsMTx4 as a gating modifier of mechanosensitive channels (MSCs).

PART 2: Primary Molecular Targets - The Piezo Family

The most well-characterized and high-affinity targets of GsMTx4 are the Piezo family of mechanosensitive ion channels, which are critical for sensing mechanical forces in a vast array of physiological processes.

Piezo1

Piezo1 is a large, trimeric ion channel that plays pivotal roles in vascular development, red blood cell volume regulation, and cellular responses to fluid shear stress and substrate stiffness. Its dysregulation is implicated in various pathologies. GsMTx4 is a potent and selective inhibitor of Piezo1.[7]

Extracellular application of GsMTx4 at micromolar concentrations reversibly inhibits approximately 80% of mechanically induced Piezo1 currents in heterologous expression systems like HEK293 cells.[7] A concentration of 5 µM GsMTx4 has been shown to reduce Piezo1-mediated charge transfer to just 38% of its initial level.[9][10][11] Mechanistically, GsMTx4 does not block the pore but shifts the pressure-gating curve to the right, necessitating greater mechanical force to achieve channel activation.[6][7]

| Parameter | Value | Cell Type | Method | Reference |

| K_D | ~155 nM | HEK293 | Electrophysiology | [7] |

| Inhibition | ~80% block | HEK293 | Electrophysiology | [7] |

| Inhibition | 62% reduction at 5 µM | HEK293 | Electrophysiology | [9][10] |

Experimental Protocol: Electrophysiological Validation of Piezo1 Inhibition

This protocol describes the use of outside-out patch-clamp electrophysiology to measure the direct inhibitory effect of GsMTx4 on Piezo1 channels expressed in HEK293 cells.

-

Cell Preparation: Culture HEK293 cells and transfect with a mammalian expression vector containing mouse or human Piezo1 cDNA. A co-transfected fluorescent marker (e.g., GFP) is recommended to identify expressing cells.

-

Pipette and Solutions:

-

Patching and Recording:

-

Establish a gigaohm seal on a transfected cell and excise an outside-out patch.

-

Hold the patch at a potential of +50 mV.[12]

-

Mechanically stimulate the patch using 500 ms pulses of negative pressure applied through the pipette via a high-speed pressure clamp. Apply pressure steps every 4-5 seconds to allow for recovery.

-

-

GsMTx4 Application:

-

Establish a stable baseline of mechanically activated currents.

-

Perfuse the patch with the extracellular solution containing GsMTx4 (e.g., 5 µM).

-

Record the reduction in current amplitude. Inhibition should be observable within seconds.

-

-

Washout and Analysis:

-

Perfuse the patch with the control extracellular solution to demonstrate the reversibility of the block.

-

Analyze the peak current amplitude before, during, and after GsMTx4 application. Calculate the percentage of inhibition.

-

Caption: Electrophysiology workflow to test GsMTx4 inhibition of Piezo1 channels.

Piezo2

Piezo2 is essential for the sense of touch, proprioception, and has been identified as a key mechanosensor in various cell types, including sensory neurons and enterochromaffin cells.[13][14] GsMTx4 and its proteolytically-resistant D-enantiomer are effective inhibitors of Piezo2.[13][15] D-GsMTx4 dose-dependently and reversibly inhibits mechanically-stimulated Piezo2 currents, reducing both the potency (rightward shift in activation curve) and efficacy (reduction in maximal current) of the mechanical stimulus.[13][14] In a human enterochromaffin cell model, 5 µM of D-GsMTx4 blocked approximately 90% of the mechanosensitive current.[13]

Experimental Protocol: Calcium Imaging Assay for Piezo2 Inhibition

This protocol uses a fluorescent calcium indicator to assess GsMTx4's effect on Piezo2-mediated calcium influx in a population of cells.

-

Cell Preparation: Seed HEK293 cells transfected with human Piezo2 onto glass-bottomed imaging dishes.

-

Dye Loading:

-

Wash cells with a physiological salt solution (e.g., HBSS).

-

Incubate cells with a calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM) for 30-45 minutes at 37°C.[16]

-

Wash cells again to remove excess dye and allow for de-esterification for 20-30 minutes.

-

-

GsMTx4 Pre-incubation: For the experimental group, pre-incubate the cells with GsMTx4 (e.g., 5-10 µM) for 10-15 minutes prior to stimulation.

-

Imaging and Stimulation:

-

Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.

-

Acquire a baseline fluorescence recording (e.g., one image every 2 seconds).

-

Mechanically stimulate the cells. This can be achieved via a piezo-driven glass probe for single-cell stimulation or by applying fluid shear stress via perfusion for population analysis.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀) for each cell or region of interest.

-

Compare the ΔF/F₀ response in control cells versus GsMTx4-treated cells to quantify the degree of inhibition.

-

PART 3: Secondary and Context-Dependent Targets

While GsMTx4 is most renowned for its potent inhibition of Piezo channels, it also affects other ion channels, though often with lower potency or in a context-dependent manner. Understanding this broader selectivity profile is crucial for accurate data interpretation.

TRP Channels

GsMTx4 was initially described as an inhibitor of cationic stretch-activated channels, a category that includes several members of the Transient Receptor Potential (TRP) family.[9][17]

-

TRPC1 and TRPC6: These channels are reported as targets of GsMTx4.[1][18]

-

TRPA1 and TRPV4: GsMTx4 is reported to be less effective or ineffective at inhibiting these channels, highlighting a degree of selectivity within the TRP family.[6][12][19]

Other Ion Channels

The effect of GsMTx4 is not limited to inhibition. Depending on the channel and its gating mechanism, the peptide can have opposing effects.

-

TREK-1: This K⁺-selective mechanosensitive channel is reportedly potentiated, not inhibited, by GsMTx4.[3][7] This suggests that the membrane-altering effects of the peptide can favor the open state of some channels.

-

Mechanosensitive BK Channels: In cardiac tissue, GsMTx4 has been shown to inhibit stretch-activated large-conductance K⁺ (BK) channels.[20]

-

Voltage-Gated Sodium Channels: Some sources mention NaV1.7 as a potential target, though this is not as widely characterized as its effects on mechanosensitive channels.[1]

| Channel Family | Specific Channel | Reported Effect | Reference |

| Piezo | Piezo1 | Potent Inhibition | [7][9] |

| Piezo2 | Potent Inhibition | [13][14] | |

| TRP | TRPC1 | Inhibition | [18] |

| TRPC6 | Inhibition | [1] | |

| TRPA1 | Weak/No Inhibition | [12][19] | |

| TRPV4 | No Inhibition | [6] | |

| K2P | TREK-1 | Potentiation | [3][7] |

| BK | SAKcaC (cardiac) | Inhibition | [20] |

| NaV | NaV1.7 | Inhibition (less common) | [1] |

PART 4: Experimental Design and Best Practices

-

Choice of Enantiomer: The natural L-GsMTx4 is susceptible to proteolytic degradation in vivo and in some long-term cell culture experiments. The synthetic D-GsMTx4 enantiomer offers identical inhibitory activity on mechanosensitive channels but is resistant to proteases, making it the superior choice for in vivo studies or prolonged ex vivo experiments.

-

Working Concentrations: For potent inhibition of Piezo1 and Piezo2, concentrations in the range of 1-10 µM are typically effective.[7][9][13][16] It is always recommended to perform a dose-response curve to determine the optimal concentration for a specific cell type and experimental setup.

-

Causality in Protocol Choice: The gold standard for demonstrating a direct effect on an ion channel is patch-clamp electrophysiology . This technique provides high temporal and electrical resolution, allowing for the direct measurement of ion flow through a single or small number of channels. In contrast, calcium imaging is a higher-throughput method that measures a downstream consequence of channel activation (Ca²⁺ influx). While excellent for screening and assessing population responses, it is an indirect measure and can be influenced by calcium release from internal stores or the activity of other channels.

Conclusion

GsMTx4 TFA is a highly selective and potent inhibitor of the mechanosensitive ion channels Piezo1 and Piezo2. Its unique, membrane-mediated gating modifier mechanism distinguishes it from traditional channel blockers and makes it an invaluable tool for dissecting the roles of mechanotransduction in health and disease. While it exhibits activity against a range of other channels, including certain TRP and BK channels, its primary utility lies in the study of Piezo-mediated processes. Its demonstrated efficacy in preclinical models of diseases like muscular dystrophy, cardiac arrhythmias, and osteoarthritis underscores its significant therapeutic potential.[8][21][22] A thorough understanding of its molecular targets and mechanism of action, as detailed in this guide, is paramount for its effective application in advancing the frontiers of mechanobiology.

References

-

GsMTx4 | MSCs Inhibitor . MedchemExpress.com.

-

Function of GsMTx4 in advanced atrial fibrillation . Creative Peptides. (2018).

-

GsMTx4 TFA | MSCs Inhibitor . MedChemExpress.

-

GsMTx-4 - Wikipedia . Wikipedia.

-

TRP Channel Inhibitor, Agonist, Antagonist, Activator, Modulator, Control, Gene . MedChemExpress.

-

GsMTx4 (4912) . Tocris, Part of Bio-Techne.

-

Bowman, C. L., Gottlieb, P. A., Suchyna, T. M., Murphy, Y. K., & Sachs, F. (2007). Mechanosensitive ion channels and the peptide inhibitor GsMTx-4: history, properties, mechanisms and pharmacology . Toxicon, 49(2), 249–270.

-

GsMTx4 | TRPC Channel Blockers . Tocris Bioscience - R&D Systems.

-

Gnanasambandam, R., Ghatak, C., Yasmann, A., et al. (2017). GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels . Biophysical Journal, 112(1), 31–45.

-

The Use of Inhibitors of Mechanosensitive Ion Channels as Local Inhibitors of Peripheral Pain . Defense Technical Information Center (DTIC). (2014).

-

Bae, C., Sachs, F., & Gottlieb, P. A. (2011). The Mechanosensitive Ion Channel Piezo1 Is Inhibited by the Peptide GsMTx4 . Biochemistry, 50(29), 6295–6300.

-

GsMTx4-blocked PIEZO1 channel promotes myogenic differentiation and alleviates myofiber damage in Duchenne muscular dystrophy . Skeletal Muscle. (2025).

-

D-GsMTx4 TFA | Spider venom peptide | TRPC1/6 Inhibitor . TargetMol.

-

Suchyna, T. M., & Sachs, F. (2007). Properties and Mechanism of the Mechanosensitive Ion Channel Inhibitor GsMTx4, a Therapeutic Peptide Derived From Tarantula Venom . Molecular and Cellular Pharmacology.

-

Structure of GsMTx4. Blue is positive, red is negative, and green is hydrophobic . ResearchGate.

-

Gottlieb, P. A., & Sachs, F. (2012). Piezo channels and GsMTx4: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology . Channels, 6(4), 284–289.

-

Wang, Y., et al. (2019). The neuropeptide GsMTx4 inhibits a mechanosensitive BK channel through the voltage-dependent modification specific to mechano-gating . Journal of Biological Chemistry, 294(1), 211-223.

-

Ion Channel Modulators | Peptides . MedchemExpress.com.

-

GsMTx4 TFA - Product Data Sheet . MedChemExpress.

-

D-GsMTx4 | TRPC Channels . Tocris Bioscience.

-

Alcaino, C., et al. (2017). Mechanosensitive ion channel Piezo2 is inhibited by D-GsMTx4 . Channels, 11(3), 245–253.

-

GsMTx4 | TRP and Piezo mechanosensitive channel Inhibitor . Hello Bio.

-

Lee, W., et al. (2022). The Role of Mechanically-Activated Ion Channels Piezo1, Piezo2, and TRPV4 in Chondrocyte Mechanotransduction and Mechano-Therapeutics for Osteoarthritis . Frontiers in Cell and Developmental Biology.

-

Opposing Calcium-Dependent Effects of GsMTx4 in Acute Lymphoblastic Leukemia: In Vitro Proliferation vs. In Vivo Survival Advantage . International Journal of Molecular Sciences. (2025).

-

The Use of Inhibitors of Mechanosensitive Ion Channels as Local Inhibitors of Peripheral Pain . Defense Technical Information Center (DTIC).

-

Alcaino, C., et al. (2017). Mechanosensitive ion channel Piezo2 is inhibited by D-GsMTx4 . Channels (Austin), 11(3), 245-253.

-

D-GsMTx4 | TRPC Channel Blockers . Tocris Bioscience - R&D Systems.

-

Piezo Channel Inhibitors . Tocris Bioscience.

-

Wang, Y., et al. (2023). Gsmtx4 Alleviated Osteoarthritis through Piezo1/Calcineurin/NFAT1 Signaling Axis under Excessive Mechanical Strain . International Journal of Molecular Sciences.

-

GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels . ResearchGate. (2017).

-

Copp, S. W., et al. (2016). The mechano-gated channel inhibitor GsMTx4 reduces the exercise pressor reflex in decerebrate rats . The Journal of Physiology, 594(3), 729-741.

-

GsMTx4 TFA | CAS 1209500-46-8 (free base) . AbMole BioScience.

-

Sachs, F. (2004). Mechanosensitive ion channels as drug targets . Johns Hopkins University.

-

GsMTx4 blocks ultrasound-induced calcium inward flow in QGP-1 . ResearchGate.

-

The Extracellular Matrix Regulates Invasion in Fusion-Negative Rhabdomyosarcoma via YAP–PIEZO1 Signaling Axis . MDPI. (2026).

-

GsMTx4 (TFA) - MedChem Express . Cambridge Bioscience.

Sources

- 1. Function of GsMTx4 in advanced atrial fibrillation - Creative Peptides [creative-peptides.com]

- 2. GsMTx-4 - Wikipedia [en.wikipedia.org]

- 3. GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piezo channels and GsMTx4: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of Mechanically-Activated Ion Channels Piezo1, Piezo2, and TRPV4 in Chondrocyte Mechanotransduction and Mechano-Therapeutics for Osteoarthritis [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Properties and Mechanism of the Mechanosensitive Ion Channel Inhibitor GsMTx4, a Therapeutic Peptide Derived from Tarantula Venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. tandfonline.com [tandfonline.com]

- 14. Mechanosensitive ion channel Piezo2 is inhibited by D-GsMTx4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. D-GsMTx4 TFA | Spider venom peptide | TRPC1/6 Inhibitor | TargetMol [targetmol.com]

- 16. mdpi.com [mdpi.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. rndsystems.com [rndsystems.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. The neuropeptide GsMTx4 inhibits a mechanosensitive BK channel through the voltage-dependent modification specific to mechano-gating - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GsMTx4-blocked PIEZO1 channel promotes myogenic differentiation and alleviates myofiber damage in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Pharmacology of GsMTx4 TFA: A Technical Guide for Mechanobiology

Executive Summary

This technical guide provides a comprehensive pharmacological analysis of GsMTx4 TFA , the trifluoroacetate salt of a peptide toxin originally isolated from the tarantula Grammostola spatulata. Unlike conventional ion channel blockers that occlude the pore, GsMTx4 functions as a gating modifier . It partitions into the lipid bilayer to relieve the membrane tension required for the opening of mechanosensitive channels (MSCs).

This guide is designed for researchers investigating mechanotransduction pathways, specifically those involving Piezo1, Piezo2, TRPC1, and TRPC6 . It details the physicochemical properties, unique mechanism of action, and rigorous experimental protocols required to generate reproducible electrophysiological and in vivo data.

Chemical Identity & Physicochemical Properties[1][2]

GsMTx4 is a 34-amino acid amphipathic peptide belonging to the Inhibitory Cysteine Knot (ICK) family.[1][2] The "TFA" designation refers to the trifluoroacetate counter-ion retained from High-Performance Liquid Chromatography (HPLC) purification.

Key Parameters

| Parameter | Detail |

| Sequence | GCLEFWWKCNPNDDKCCRPKLKCSKLFKLCNFSF-NH2 |

| Molecular Weight | ~4095.8 Da (Free Base) |

| Structure | Inhibitory Cysteine Knot (ICK) motif; 3 disulfide bridges |

| Solubility | Water (>1 mg/mL), Saline, Buffer |

| Counter-ion | Trifluoroacetate (TFA) |

| Net Charge | Positive (+5 at neutral pH) |

The "TFA" Factor: Solubility vs. pH Artifacts

Expert Insight: The TFA salt form is preferred for its superior solubility compared to acetate or chloride salts. However, TFA is a strong acid.[3] When dissolving GsMTx4 TFA in unbuffered water or low-capacity buffers, the pH can drop significantly (pH < 4), potentially altering channel kinetics or damaging cells before the peptide even acts.

-

Directive: Always verify pH after reconstitution. In high-concentration stock solutions (e.g., 1 mM), the buffering capacity of the solvent must be sufficient to neutralize the TFA.

Mechanism of Action: The Lipid Gating Modifier Model

GsMTx4 does not bind to the channel pore in a "lock-and-key" fashion. Instead, it acts indirectly via the lipid bilayer.

-

Partitioning: The amphipathic peptide inserts into the outer leaflet of the cell membrane near the channel.

-

Stress Relief: Its insertion expands the local surface area of the outer monolayer.

-

Tension Reduction: This local expansion reduces the lateral tension acting on the channel's gating mechanics.

-

Inhibition: Since Piezo and TRP mechanosensors require tension to open, the reduction in local stress shifts the channel toward a closed state.

This mechanism explains why GsMTx4 inhibits structurally diverse channels (Piezo vs. TRP) that share a dependence on lipid tension.

Visualization: Mechanism of Action

Figure 1: The "Gating Modifier" mechanism. GsMTx4 inserts into the lipid bilayer, relieving the lateral tension required to open mechanosensitive channels (MSCs).

Pharmacological Profile & Selectivity[3]

GsMTx4 is the only known selective inhibitor of cationic mechanosensitive channels. It notably does not inhibit TRPV4, distinguishing it from broad-spectrum cation channel blockers.

Target Selectivity Table

| Target Channel | Effect | IC50 / Effective Conc. | Mechanism Note |

| Piezo1 | Strong Inhibition | ~5 µM (Charge transfer reduced to ~38%) | Right-shifts pressure-response curve |

| Piezo2 | Inhibition | Similar to Piezo1 | Lipid-mediated gating modification |

| TRPC1 | Inhibition | ~1 - 5 µM | Blocks stretch-activated currents |

| TRPC6 | Inhibition | ~1 - 5 µM | Blocks stretch-activated currents |

| TACAN | Inhibition | ~1 - 10 µM | Involved in mechanical pain signaling |

| TRPV4 | NO EFFECT | > 10 µM | Differentiates Piezo/TRPC from TRPV4 |

| Kv11.1 (hERG) | Weak/No Effect | > 10 µM | Low cardiotoxicity risk at therapeutic doses |

Experimental Protocols

Protocol A: Reconstitution & Storage (Self-Validating)

Objective: Create a stable stock solution without precipitating the peptide or acidifying the buffer.

-

Preparation: Centrifuge the vial containing lyophilized GsMTx4 TFA (typically 500 µg or 1 mg) at 10,000 x g for 1 minute to pellet the powder.

-

Solvent Choice:

-

Preferred: Sterile distilled water or 10 mM HEPES buffer (pH 7.4).

-

Avoid: High salt concentrations (PBS) directly on the powder, as this can induce aggregation before full dissolution.

-

-

Dissolution: Add solvent to achieve a 1 mM stock concentration (e.g., add 244 µL water to 1 mg peptide).

-

Sonication: Sonicate for 1-2 minutes in a water bath. The solution must be perfectly clear.

-

Validation: Measure pH. If using water, ensure pH > 5.0. If acidic, adjust carefully with dilute NaOH or dilute into a buffered working solution immediately.

-

Storage: Aliquot into low-protein-binding tubes (20 µL each). Flash freeze in liquid nitrogen. Store at -20°C (stable for 6 months). Do not refreeze.

Protocol B: In Vitro Patch Clamp (Outside-Out / Whole Cell)

Objective: Record inhibition of mechanically evoked currents.

-

Rig Setup: Use a high-speed pressure clamp (HSPC) system to apply controlled suction pulses.

-

Baseline Recording: Establish a stable baseline of mechanically evoked currents (e.g., Piezo1 currents in HEK293 cells) using standard extracellular solution.

-

Perfusion:

-

Dilute stock to 5 µM in extracellular solution.

-

Crucial Step: Allow 2-5 minutes of wash-in . Unlike pore blockers, GsMTx4 requires time to partition into the lipid bilayer.

-

-

Measurement: Apply the same pressure protocol. Observe the reduction in peak current and the increase in the inactivation rate (if applicable).

-

Washout: Wash with peptide-free buffer for 5-10 minutes. Partial recovery (50-80%) validates that the loss of current was due to the peptide, not rundown.

Protocol C: In Vivo Administration (Mouse Models)

Objective: Systemic or local inhibition of MSCs (e.g., Muscular Dystrophy models).

-

Dosing:

-

Local (Intraplantar): 2-5 µM (volume dependent).

-

Systemic (IP): ~270 µg/kg (single dose) has been effective in neuropathic pain models.

-

-

Vehicle: Saline (0.9% NaCl). Ensure the stock is diluted >100-fold to negate any pH effect from the TFA.

-

Timing: Administer 30-60 minutes prior to the mechanical assay (e.g., Von Frey test or exercise challenge).

Visualization: Experimental Workflow

Figure 2: Optimized workflow for GsMTx4 reconstitution and application. Note the critical QC step for pH and clarity.

Troubleshooting & Best Practices

Peptide Adsorption (The "Disappearing" Peptide)

GsMTx4 is "sticky" due to its hydrophobic patches.

-

Problem: Lower than expected activity.

-

Solution: Use low-protein-binding plastics (eppendorfs and pipette tips). When perfusing, add 0.1% BSA (Bovine Serum Albumin) to the buffer only if it does not interfere with your specific assay, to block non-specific binding sites in the tubing.

The "Run-Down" Artifact

Mechanosensitive channels often show "run-down" (decreased response over repeated stimuli) even without inhibitors.

-

Control: You MUST run a vehicle-only control group over the same time course to distinguish GsMTx4 inhibition from natural channel run-down.

Enantiomers

-

D-GsMTx4: The D-enantiomer (mirror image) is equally active against MSCs because the mechanism is lipid-based, not a chiral protein-protein interaction.

-

Utility: D-GsMTx4 is resistant to proteases, making it superior for in vivo experiments where metabolic stability is required.

References

-

Gnanasambandam, R., et al. (2017).[1] "GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels." Biophysical Journal. Link

-

Bae, C., et al. (2011). "The mechanosensitive ion channel Piezo1 is inhibited by the peptide GsMTx4."[4][5][6] Biochemistry. Link

-

Suchyna, T.M., et al. (2000).[1] "Identification of a peptide toxin from Grammostola spatulata spider venom that blocks cation-selective stretch-activated channels."[1][2][6] Journal of General Physiology. Link

-

Spassova, M.A., et al. (2006). "Piezo1 and Piezo2 are essential components of distinct mechanically activated cation channels." Science. (Contextual reference for Piezo identification). Link

-

Bowman, C.L., et al. (2007). "Mechanosensitive ion channels and the peptide inhibitor GsMTx-4: history, properties, mechanisms and pharmacology." Toxicon. Link

Sources

- 1. glpbio.cn [glpbio.cn]

- 2. Function of GsMTx4 in advanced atrial fibrillation - Creative Peptides [creative-peptides.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

GsMTx4 (TFA Salt): From Tarantula Venom to Purified Pharmacological Tool

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Source, Purification, and Characterization

Abstract

GsMTx4 is a 34-amino acid peptide toxin originally isolated from the venom of the Chilean rose tarantula, Grammostola rosea (also known as Grammostola spatulata).[1][2] As a potent and selective inhibitor of cationic mechanosensitive ion channels (MSCs), including Piezo and TRP channel families, GsMTx4 has become an indispensable tool in pharmacology and neuroscience.[3][4][5] Its unique mechanism, which involves modulating the lipid bilayer surrounding the channel rather than direct pore blockage, makes it a subject of intense study.[1][3] This guide provides a comprehensive technical overview of the two primary routes for obtaining GsMTx4—extraction from its natural venom source and chemical synthesis—with a detailed focus on the principles and protocols of purification. We will explore the critical role of trifluoroacetic acid (TFA) as both an essential agent in reversed-phase chromatography and as the resulting counter-ion in the final, purified product. This document is intended for researchers and drug development professionals who require a deep, practical understanding of how to source, purify, and handle this potent peptide modulator.

GsMTx4: Foundational Knowledge

Before delving into purification, it is crucial to understand the physicochemical properties of GsMTx4 that dictate the experimental strategy.

-

Structure: GsMTx4 is a member of the inhibitory cysteine knot (ICK) peptide family, characterized by three disulfide bonds that create a highly stable and compact structure.[1][6][7] This amphipathic peptide possesses a hydrophobic face and a high density of positively charged lysine residues, contributing to its interaction with cell membranes.[1][3][7]

-

Mechanism of Action: Unlike traditional channel blockers, GsMTx4 inserts into the plasma membrane, altering local membrane tension. This perturbation is thought to make associated mechanosensitive channels less responsive to mechanical stimuli, effectively "gating" them in a closed state.[1][3]

-

Significance: Its selectivity for MSCs makes GsMTx4 a vital pharmacological probe for dissecting the roles of mechanotransduction in physiology and disease, with potential therapeutic applications in conditions like atrial fibrillation and chronic pain.[6][8][9]

| Property | Value | Reference |

| Full Name | Grammostola mechanotoxin 4 | [1] |

| Source | Grammostola rosea / spatulata venom | [1][10] |

| Amino Acid Sequence | GCLFWWKCNPNDDKCCRPKLKCSKLFKLCNFSF-NH2 (Note: C-terminal amidation) | [6] |

| Disulfide Bonds | Cys2-Cys17, Cys9-Cys23, Cys16-Cys30 | [6] |

| Molecular Weight | ~4094 Da (Monoisotopic MH+) | [7][10] |

| Net Charge (pH 7.4) | +5 | [3][7] |

Sourcing GsMTx4: Natural vs. Synthetic Pathways

GsMTx4 can be obtained via direct isolation from spider venom or, more commonly and practically, through chemical synthesis.

Natural Source: Grammostola rosea Venom

Spider venom is a highly complex cocktail of peptides, proteins, salts, and small organic molecules, making the isolation of a single component a significant challenge.[11][12]

-

Venom Collection: Venom is typically collected by gently inducing the tarantula to bite a parafilm-covered vial or by direct electrical stimulation. The collected venom is immediately solubilized in an acidic solution (e.g., 0.1% TFA in water) to prevent degradation and then lyophilized for storage.[13][14]

-

Advantages: Provides the native, correctly folded peptide.

-

Disadvantages: Extremely low yield, labor-intensive, requires a large number of spiders, and involves a complex, multi-step purification process.

Synthetic Source: Solid-Phase Peptide Synthesis (SPPS)

For research and development, SPPS is the overwhelmingly preferred method for producing GsMTx4.[3]

-

Principle: SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin bead.[15][16] This method simplifies the purification at each step, as excess reagents and by-products are simply washed away.[15]

-

Cleavage & Deprotection: The final step involves using a strong acid cocktail, with Trifluoroacetic Acid (TFA) as the primary component, to cleave the completed peptide from the resin and remove the acid-labile protecting groups from the amino acid side chains.[17] This process is the origin of the peptide being a TFA salt.

-

Advantages: High yield and purity, scalability, and the ability to create synthetic analogs with non-natural amino acids or isotopic labels.[3][18]

-

Disadvantages: Requires expertise in peptide chemistry and specialized equipment; achieving the correct oxidative folding to form the three native disulfide bonds can be challenging.

Purification: The Central Role of RP-HPLC

Regardless of the source, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold-standard technique for purifying GsMTx4.[19][20] The principle lies in separating molecules based on their hydrophobicity.

The Role of Trifluoroacetic Acid (TFA) in RP-HPLC

TFA is a critical mobile phase additive for peptide purification for several reasons:[]

-

Ion-Pairing Agent: GsMTx4 is highly basic due to its six lysine residues. In an acidic mobile phase, these residues are protonated. The anionic trifluoroacetate (CF₃COO⁻) from TFA forms an ion pair with these positive charges. This masks the charges, increases the overall hydrophobicity of the peptide, and promotes stronger, more predictable interaction with the hydrophobic stationary phase (e.g., C18), leading to better retention and sharper peaks.[22][23][24]

-

Acidic Modifier: It maintains a low pH (~2), which is essential for protonating the peptide's basic residues and suppressing the ionization of residual silanol groups on the silica-based column packing, preventing peak tailing.[24]

-

Solubility: It helps to keep hydrophobic peptides soluble in the aqueous mobile phase.[24]

A concentration of 0.1% TFA in both the aqueous (Solvent A: Water) and organic (Solvent B: Acetonitrile) mobile phases is standard.[23]

Caption: Comparative workflows for obtaining purified GsMTx4 from natural and synthetic sources.

Experimental Protocols

Protocol 1: Purification of GsMTx4 from Crude Spider Venom

This is a multi-step, bioassay-guided process.

Step 1: Initial Fractionation

-

Preparation: Reconstitute 1-2 mg of lyophilized crude G. rosea venom in 1 mL of Mobile Phase A. Centrifuge at 14,000 x g for 5 minutes to remove insoluble material.[13]

-

Chromatography System:

-

Column: Preparative C18 column (e.g., 10 mm x 250 mm, 10 µm particle size, 300 Å pore size).

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Flow Rate: 4 mL/min.

-

Detection: 214 nm and 280 nm.

-

-

Gradient: Run a linear gradient from 5% to 60% Mobile Phase B over 60 minutes.

-

Collection: Collect 1-minute (4 mL) fractions across the entire gradient.

-

Processing: Lyophilize all fractions and store at -20°C.

Step 2: Bioassay-Guided Identification

-

Reconstitute a small aliquot of each fraction in an appropriate buffer for your biological assay (e.g., electrophysiology buffer).

-

Screen each fraction for inhibitory activity on a known mechanosensitive channel (e.g., Piezo1 in a cell line).[10]

-

Pool the fractions that show the highest activity. This pool contains impure GsMTx4.

Step 3: Final Purification

-

Preparation: Reconstitute the pooled active fractions in 500 µL of Mobile Phase A.

-

Chromatography System:

-

Column: Analytical or semi-preparative C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phases: As above.

-

Flow Rate: 1 mL/min.

-

-

Gradient: Run a very shallow, optimized gradient based on the elution time from Step 1. For example, if the activity eluted at 30% B, run a gradient of 25-35% B over 40 minutes.[10]

-

Collection: Collect the major peak corresponding to GsMTx4.

-

Verification: Confirm purity and identity via analytical HPLC and mass spectrometry.

| HPLC Gradient Examples for GsMTx4 Purification | | :--- | :--- | :--- | | Stage | Gradient (Linear) | Purpose | | Initial Fractionation | 5-60% Acetonitrile w/ 0.1% TFA over 60 min | Rapidly separate the complex venom mixture into manageable fractions. | | Final Purification | 25-35% Acetonitrile w/ 0.1% TFA over 40 min | Isolate GsMTx4 from other closely eluting venom peptides to >95% purity. |

Protocol 2: Purification of Crude Synthetic GsMTx4

-

Preparation: After cleavage from the resin and precipitation (typically with cold diethyl ether), dissolve the crude peptide pellet in a minimal amount of Mobile Phase A. Some crude peptides may require a small amount of acetic acid or DMSO for full solubilization before dilution.

-

Chromatography System: Use the same preparative system as in Protocol 1, Step 1.

-

Gradient: Run a linear gradient from 10% to 50% Mobile Phase B over 40 minutes. The optimal gradient may need to be adjusted based on the hydrophobicity of the peptide.

-

Collection: Collect the main peak corresponding to the full-length product.

-

QC and Lyophilization: Analyze the collected fraction for purity and correct mass. Pool pure fractions and lyophilize.

Quality Control and The TFA Salt Issue

Purity and Identity Confirmation

-

Analytical RP-HPLC: A pure sample should yield a single, sharp peak on an analytical C18 column. Purity is typically assessed by integrating the peak area at 214 nm.

-

Mass Spectrometry: MALDI-TOF or ESI-MS is used to confirm the molecular mass. The observed mass should be within 1 Da of the theoretical mass.[7][10] For GsMTx4, expect a primary [M+H]⁺ ion around 4094 Da.

Handling the GsMTx4 TFA Salt

The final lyophilized product from an HPLC purification using TFA will be a peptide-TFA salt. The TFA counter-ion is ionically bound to the protonated N-terminus and basic side chains (Lys, Arg).[25][26]

-

Problem: Residual TFA is a strong acid and can be cytotoxic, interfering with cell-based assays even at low concentrations.[25][27] It can also alter peptide conformation and solubility.[25] For any in vivo or cellular application, removal is strongly recommended.

-

Solution: Counter-ion Exchange. The most common method is to exchange TFA for a more biologically compatible ion like chloride (HCl).[28][29]

Caption: Logic of TFA to HCl salt exchange via repeated lyophilization.

Protocol 3: TFA to Hydrochloride (HCl) Salt Exchange

-

Dissolution: Dissolve the GsMTx4-TFA peptide in HPLC-grade water at a concentration of 1-2 mg/mL.[29]

-

Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM. Let it stand for at least one minute.[29]

-

Freezing: Flash-freeze the solution in liquid nitrogen.

-

Lyophilization: Lyophilize the sample overnight until it is a dry powder. This removes the volatile TFA and excess HCl.[30]

-

Repeat: To ensure complete exchange, repeat steps 1-4 two more times.[29]

-

Final Product: The resulting white powder is the GsMTx4 hydrochloride salt, which is more suitable for biological experiments. Store lyophilized at -20°C or colder.[31]

Conclusion

GsMTx4 is a powerful pharmacological agent whose proper sourcing and purification are paramount to obtaining reliable and reproducible experimental data. While isolation from tarantula venom provides the native toxin, solid-phase peptide synthesis offers a more practical, scalable, and versatile route for its production. For both sources, RP-HPLC is the indispensable purification technology, with trifluoroacetic acid playing a crucial role as an ion-pairing agent that ensures high-resolution separation. Users must be cognizant that the final product is a TFA salt and understand the implications for their specific application. For any sensitive biological assays, performing a counter-ion exchange to a more benign salt form, such as hydrochloride, is a critical final step. Adherence to the detailed protocols and quality control measures outlined in this guide will enable researchers to produce and utilize high-purity GsMTx4 with confidence.

References

-

GsMTx-4 - Wikipedia. (n.d.). Wikipedia. [Link]

-

Gnanasambandam, R., et al. (2017). GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels. Biophysical Journal. [Link]

-

Suchyna, T. M., et al. (2000). Identification of a Peptide Toxin from Grammostola spatulata Spider Venom That Blocks Cation-Selective Stretch-Activated Channels. The Journal of General Physiology. [Link]

-

Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols. [Link]

-

Hodges, R. S., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A. [Link]

-

Rege, K., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals. [Link]

-

Gottlieb, P. A., & Sachs, F. (2012). Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology. Channels. [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. [Link]

-

LifeTein. (n.d.). Should I Have TFA Removed from My Peptide?. LifeTein. [Link]

-

Interchim. (2019). Peptides purification development in Reverse Phase. Interchim – Blog. [Link]

-

AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]

-

Corzo, G., et al. (2008). Isolation and characterization of a novel toxin from the venom of the spider Grammostola rosea that blocks sodium channels. Toxicon. [Link]

-

LifeTein. (n.d.). How to remove peptide TFA salt?. LifeTein. [Link]

-

Eupen, M. J. M., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules. [Link]

-

SB-PEPTIDE. (n.d.). TFA removal service. sb peptide. [Link]

-

ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?. ResearchGate. [Link]

-

Dvorak, M., et al. (2015). Evaluation of sample preparation protocols for spider venom profiling by MALDI-TOF MS. Toxicon. [Link]

-

Liang, S. (2010). Protocols for peptidomic analysis of spider venoms. Methods in Molecular Biology. [Link]

-

Park, S. P., et al. (2008). A tarantula spider toxin, GsMTx4, reduces mechanical and neuropathic pain. Pain. [Link]

-

Munoz, F., et al. (2020). A Novel Insecticidal Spider Peptide that Affects the Mammalian Voltage-Gated Ion Channel hKv1.5. Frontiers in Pharmacology. [Link]

-

ResearchGate. (n.d.). FIG. 4. Three-dimensional structures of GsMTx-4 and GsMTx-2. ResearchGate. [Link]

-

Park, S. P., et al. (2008). A tarantula spider toxin, GsMTx4, reduces mechanical and neuropathic pain. Pain. [Link]

-

Klint, J. K., et al. (2013). Production of Recombinant Disulfide-Rich Venom Peptides for Structural and Functional Analysis via Expression in the Periplasm of E. coli. PLoS ONE. [Link]

-

Ortiz, E., et al. (2022). A subfraction obtained from the venom of the tarantula Poecilotheria regalis contains inhibitor cystine knot peptides and induces relaxation of rat aorta by inhibiting L-type voltage-gated calcium channels. Toxicon: X. [Link]

-

Biotage. (2023). What is solid phase peptide synthesis?. Biotage. [Link]

-

Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

-

CEM Corporation. (2021). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. [Link]

-

Roodbari, N. H., et al. (2024). Encapsulated LyeTx III Peptide: Cytotoxic Agent Isolated from Lycosa erythrognatha Spider Venom. International Journal of Molecular Sciences. [Link]

-

Zhang, Y., et al. (2023). Spider-Venom Peptides: Structure, Bioactivity, Strategy, and Research Applications. Toxins. [Link]

-

Zhang, Y., et al. (2023). Spider-Venom Peptides: Structure, Bioactivity, Strategy, and Research Applications. Toxins. [Link]

Sources

- 1. GsMTx-4 - Wikipedia [en.wikipedia.org]

- 2. latoxan.com [latoxan.com]

- 3. GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Function of GsMTx4 in advanced atrial fibrillation - Creative Peptides [creative-peptides.com]

- 7. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A tarantula spider toxin, GsMTx4, reduces mechanical and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a Peptide Toxin from Grammostola spatulata Spider Venom That Blocks Cation-Selective Stretch-Activated Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocols for peptidomic analysis of spider venoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | A Novel Insecticidal Spider Peptide that Affects the Mammalian Voltage-Gated Ion Channel hKv1.5 [frontiersin.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. biotage.com [biotage.com]

- 16. bachem.com [bachem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Production of Recombinant Disulfide-Rich Venom Peptides for Structural and Functional Analysis via Expression in the Periplasm of E. coli | PLOS One [journals.plos.org]

- 19. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 22. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. lifetein.com [lifetein.com]

- 26. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

- 27. mdpi.com [mdpi.com]

- 28. peptide.com [peptide.com]

- 29. lifetein.com [lifetein.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. bachem.com [bachem.com]

The role of GsMTx4 TFA in studying mechanotransduction

The Role of GsMTx4 TFA in Studying Mechanotransduction

Executive Summary

This technical guide details the mechanistic utility, preparation, and experimental application of GsMTx4 TFA (Grammostola spatulata mechanotoxin 4, Trifluoroacetate salt). Unlike pore-blocking toxins, GsMTx4 acts as a gating modifier , functioning via a lipid-dependent mechanism that decouples membrane tension from mechanosensitive channel (MSC) activation. This distinct mode of action makes it the gold-standard probe for distinguishing mechanospecific signaling (Piezo1, Piezo2, TRPC1/6) from other calcium-dependent pathways.

Mechanism of Action: The "Bilayer Stress Relief" Model

To use GsMTx4 effectively, one must understand that it does not bind the channel pore directly. It is an amphipathic peptide (approx.[1] 4.1 kDa) that partitions into the outer leaflet of the lipid bilayer.

-

Lipid Insertion: The peptide inserts shallowly into the membrane interface.

-

Local Tension Modulation: Its presence expands the outer leaflet, changing the local curvature and transbilayer pressure profile.

-

Energetic Penalty: This local deformation increases the energy required for MSCs (like Piezo1) to transition from a "closed" to an "open" state, effectively silencing the channel even in the presence of mechanical stimuli.

Key Consequence: Because it targets the membrane mechanics rather than a specific protein sequence, GsMTx4 preserves the channel's ability to respond to chemical agonists (e.g., Yoda1 for Piezo1) while blocking stretch-induced activation. This is a critical control in pharmacological studies.

Diagram: GsMTx4 Mechanism of Action

Figure 1: GsMTx4 inserts into the outer leaflet, reducing the local tension available to gate mechanosensitive channels.

Target Specificity and Selectivity

GsMTx4 is not a "universal" blocker but is highly selective for cationic mechanosensitive channels .

| Target Family | Effect of GsMTx4 | Mechanism | IC50 / Working Conc.[2] |

| Piezo1 / Piezo2 | Inhibition | Increases opening energy threshold | ~2–5 µM (Kd ~2 µM) |

| TRPC1 / TRPC6 | Inhibition | Lipid interface modulation | ~1–5 µM |

| TRPV4 | No Effect | Distinct gating mechanism | N/A |

| TREK-1 (K2P) | Potentiation | Promotes opening (hyperpolarizing) | ~10 µM |

| Kv Channels | No Effect | Voltage-gated (mostly unaffected) | N/A |

Application Insight: The potentiation of TREK-1 (a K+ channel) can be advantageous in cardiac models, as it aids in repolarization while blocking the depolarizing leak of MSCs, providing a dual protective effect.

Preparation Protocol: Handling GsMTx4 TFA

The TFA (Trifluoroacetate) salt form is the standard synthetic preparation. It is highly soluble but requires specific handling to prevent aggregation and pH artifacts.[3]

Stock Solution Preparation (1 mM)

-

Vial Handling: Centrifuge the lyophilized vial (e.g., 500 µg) at 10,000 x g for 1 min to pellet the powder.

-

Solvent: Add sterile distilled water (dH2O).

-

Do not use PBS or saline initially. High salt can promote peptide aggregation before full dissolution.

-

-

Dissolution: Vortex vigorously for 1 minute. If the solution is not clear, sonicate in a water bath for 2–5 minutes.

-

Note: The TFA counter-ion is acidic. In unbuffered water, the pH may drop (pH ~3–4). This is stable for storage.[4]

-

-

Storage: Aliquot into low-protein-binding tubes (e.g., 20 µL aliquots). Store at -20°C . Avoid freeze-thaw cycles.[5]

Working Solution (e.g., 5 µM)

-

Dilution: Dilute the stock 1:200 into your experimental buffer (e.g., Tyrode’s, Ringer’s, or Culture Media).

-

pH Check (Critical): Because the stock is acidic (TFA), ensure your experimental buffer has sufficient buffering capacity (e.g., 10 mM HEPES). Check pH after dilution; it must be 7.4 .[6]

-

Self-Validating Step: If the pH drops below 7.2, the channel kinetics of Piezo1 will change independently of the drug, invalidating the experiment.

-

Experimental Workflows

A. Electrophysiology (Patch-Clamp)

The most definitive assay for GsMTx4 activity is the High-Speed Pressure Clamp (HSPC) technique in cell-attached or outside-out configurations.

Protocol:

-

Setup: Establish a GΩ seal on HEK293 cells overexpressing Piezo1.

-

Control Stimulus: Apply negative pressure pulses (0 to -80 mmHg) to establish the Boltzmann activation curve.

-

Perfusion: Perfuse 5 µM GsMTx4 for 2–3 minutes.

-

Observation: You will observe a "right-shift" in the pressure-response curve (P50 increases).[7] The maximal current (Imax) may not decrease significantly if enough pressure is applied, proving the "gating modifier" mechanism (competitive antagonism with tension).

-

-

Washout: Wash with buffer for 5–10 minutes. Effect is reversible but slow due to lipid partitioning.

B. Calcium Imaging (High Throughput)

For screening drug candidates or studying intracellular signaling.

Protocol:

-

Loading: Load cells with Fura-2 AM or Fluo-4 AM (calcium indicators).

-

Baseline: Record baseline fluorescence (F0) for 60s.

-

Inhibition Step: Pre-incubate with GsMTx4 (2–5 µM) for 10 minutes.

-

Stimulation: Apply mechanical stimulus (Fluid Shear Stress or Hypotonic Shock).

-

Hypotonic Shock: 200 mOsm solution.

-

Shear Stress: 10 dyn/cm².

-

-

Readout: Compare

peaks between Vehicle and GsMTx4 groups.

Diagram: Experimental Workflow

Figure 2: Step-by-step workflow from stock preparation to data acquisition.

In Vivo Applications

GsMTx4 is increasingly used in animal models to probe the role of mechanotransduction in pathology.

-

Dosing:

-

Intraperitoneal (IP): 200–500 µg/kg.

-

Local Injection: 1–5 µM (depending on tissue volume).

-

-

Pharmacokinetics: The peptide has a relatively short half-life in plasma. For chronic studies, mini-pumps are recommended.

-

Key Findings:

-

Pain: Reverses mechanical allodynia in neuropathic pain models (Piezo2 inhibition).

-

Muscular Dystrophy: Reduces calcium overload in dystrophic cardiomyocytes (mdx mice).

-

Kidney: Protects against glomerulosclerosis by inhibiting podocyte TRPC6.

-

Troubleshooting & Controls

To ensure Scientific Integrity (E-E-A-T) , always run these controls:

-

The "D-Enantiomer" Control: GsMTx4 is available as an L-enantiomer (natural) and D-enantiomer. The D-form is active against MSCs (since the mechanism is lipid-based, not chiral-receptor based) but is resistant to proteases.

-

Use D-GsMTx4 for in vivo studies to extend half-life.

-

-

Negative Control: Test GsMTx4 on a non-mechanosensitive channel (e.g., voltage-gated Kv1.2) to prove that the observed inhibition is not due to general membrane disruption or pore blockade.

-

Washout: If the effect does not reverse after 10–15 minutes of wash, the cell health may be compromised (leak current), or the peptide concentration was too high (causing micelle formation).

References

-

Gnanasambandam, R., et al. (2017). GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels. Biophysical Journal. Link

-

Bae, C., et al. (2011). The mechanosensitive ion channel Piezo1 is inhibited by the peptide GsMTx4.[7] Biochemistry.[1] Link

-

Suchyna, T. M., et al. (2000). Identification of a peptide toxin from Grammostola spatulata spider venom that blocks cation-selective stretch-activated channels. Journal of General Physiology.[1] Link

-

Alcaino, C., et al. (2017). Mechanosensitive ion channel Piezo2 is inhibited by D-GsMTx4.[7][8] Channels.[1][2][9][10][11][12] Link

-

Bowman, C. L., et al. (2007). Mechanosensitive ion channels and the peptide inhibitor GsMTx-4: History, properties, mechanisms and pharmacology. Toxicon. Link

Sources

- 1. GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piezo Channel (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. GsMTx4 | TRP and Piezo mechanosensitive channel Inhibitor | Hello Bio [hellobio.com]

- 5. documents.tocris.com [documents.tocris.com]

- 6. Patch Clamp Protocol [labome.com]

- 7. Frontiers | The Role of Mechanically-Activated Ion Channels Piezo1, Piezo2, and TRPV4 in Chondrocyte Mechanotransduction and Mechano-Therapeutics for Osteoarthritis [frontiersin.org]

- 8. D-GsMTx4 TFA_TargetMol [targetmol.com]

- 9. GsMTx4 | TRPC Channels | Tocris Bioscience [tocris.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Opposing Calcium-Dependent Effects of GsMTx4 in Acute Lymphoblastic Leukemia: In Vitro Proliferation vs. In Vivo Survival Advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rndsystems.com [rndsystems.com]

GsMTx4 TFA: A Technical Guide to its Effects on Cellular Mechanics and Signaling

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the effects of GsMTx4 trifluoroacetate (TFA) on cellular mechanics and signaling. GsMTx4, a peptide toxin isolated from the venom of the tarantula Grammostola spatulata, has emerged as a pivotal pharmacological tool for dissecting the roles of mechanosensitive ion channels in a myriad of physiological and pathological processes. This guide moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and to provide robust, self-validating protocols for investigating the multifaceted actions of this potent channel modulator.

The Core of the Matter: Understanding GsMTx4's Unique Mechanism of Action

GsMTx4 is a 34-amino acid peptide that belongs to the inhibitor cystine knot (ICK) family of toxins.[1] Unlike classical channel blockers that physically occlude the ion pore, GsMTx4 acts as a "gating modifier."[2] Its mechanism is elegantly indirect, involving partitioning into the lipid bilayer and altering the local mechanical environment of the cell membrane.[2][3] This localized change in membrane tension is thought to make it energetically less favorable for mechanosensitive ion channels to open in response to physical stimuli.[3]

The primary targets of GsMTx4 are cation-permeable mechanosensitive channels, most notably members of the Piezo and Transient Receptor Potential (TRP) channel families.[4][5] Specifically, GsMTx4 has been shown to inhibit Piezo1 and Piezo2 channels, as well as several TRP channels, including TRPC1 and TRPC6.[6][7] This inhibitory action is not species-specific and has been observed across a range of cell types, making GsMTx4 a versatile tool for studying mechanotransduction.[4]

A key feature of GsMTx4's action is its lack of stereospecificity; both the L- and D-enantiomers of the peptide are active.[6] This further supports the model of a membrane-mediated mechanism rather than a direct, lock-and-key interaction with the channel protein itself.[6] The positively charged lysine residues of GsMTx4 are crucial for its interaction with the lipid headgroups of the cell membrane, facilitating its partitioning and subsequent modulation of membrane tension.[3]

Reshaping the Cell: The Impact of GsMTx4 on Cellular Mechanics

The inhibition of mechanosensitive ion channels by GsMTx4 has profound consequences for a cell's physical properties and its ability to interact with its environment. While direct quantitative data on GsMTx4's effects on cellular mechanics from techniques like Atomic Force Microscopy (AFM) and Traction Force Microscopy (TFM) are not yet abundant in the literature, the known downstream effects of Piezo and TRP channel inhibition allow for informed hypotheses and provide a strong rationale for conducting such investigations.

Cellular Stiffness and Deformability

Mechanosensitive ion channels are integral to how cells sense and respond to mechanical stress, which in turn influences cytoskeletal organization and cellular stiffness. By inhibiting these channels, GsMTx4 can be expected to alter a cell's elastic modulus (Young's modulus).

Experimental Protocol: Measuring Cell Stiffness with Atomic Force Microscopy (AFM)

This protocol provides a framework for assessing changes in cellular stiffness upon treatment with GsMTx4 TFA.

I. Cell Preparation:

-

Seed cells onto glass-bottom dishes suitable for AFM imaging at a density that allows for the analysis of individual, non-confluent cells.

-

Culture cells in appropriate media until they reach the desired confluence (typically 60-70%).

-

Prior to the experiment, replace the culture medium with a CO2-independent medium supplemented with the desired concentration of GsMTx4 TFA or vehicle control. A typical concentration range for GsMTx4 is 1-10 µM.[8]

-

Incubate the cells with GsMTx4 for a sufficient duration to elicit a response (e.g., 30 minutes to several hours), based on preliminary time-course experiments.

II. AFM Cantilever Calibration:

-

Use a soft cantilever with a spring constant appropriate for biological samples (e.g., 0.01-0.1 N/m). A spherical or pyramidal tip is commonly used.

-

Calibrate the cantilever's spring constant using the thermal noise method in liquid.

-

Determine the inverse optical lever sensitivity (InvOLS) by performing a force-distance curve on a hard, non-deformable surface (e.g., the glass bottom of the dish).

III. AFM Data Acquisition:

-

Mount the cell culture dish on the AFM stage and allow it to equilibrate to the desired temperature (typically 37°C).

-

Locate a target cell using the AFM's optical microscope.

-

Engage the cantilever on the cell surface, away from the nucleus, to avoid substrate effects.

-

Acquire force-distance curves at multiple points on the cell surface to obtain a representative measure of its stiffness. A grid of 16x16 or 32x32 force curves across a defined area is recommended for generating a stiffness map.

-

Set the indentation depth to a consistent value (e.g., 500 nm - 1 µm) to ensure comparability between measurements.

IV. Data Analysis:

-

Process the raw force-distance curves to obtain force-indentation curves.

-

Apply the Hertz model (or a more appropriate model for the tip geometry used) to the indentation portion of the curve to calculate the Young's modulus (E) for each point.[9]

-

Compare the distribution of Young's modulus values between control and GsMTx4-treated cells.

Causality and Self-Validation: A significant decrease in the Young's modulus would suggest that GsMTx4, by inhibiting mechanosensitive ion channels, leads to a softer, more deformable cell phenotype. This could be due to downstream effects on the actin cytoskeleton. To validate this, one could perform co-staining for F-actin (using phalloidin) and visualize any changes in cytoskeletal organization.

Cell Adhesion and Traction Forces

Cellular adhesion to the extracellular matrix (ECM) and the generation of traction forces are fundamental to processes like cell migration and tissue morphogenesis. These processes are heavily influenced by mechanosensitive signaling.

Experimental Protocol: Assessing Traction Forces with Traction Force Microscopy (TFM)

This protocol outlines a method to quantify the impact of GsMTx4 TFA on cellular traction forces.

I. Preparation of Polyacrylamide Gels:

-

Prepare polyacrylamide (PAA) gels of a known stiffness (e.g., 5-10 kPa) embedded with fluorescent beads (e.g., 0.2 µm diameter).[10]

-

Functionalize the surface of the PAA gels with an ECM protein (e.g., fibronectin or collagen) to promote cell adhesion.

II. Cell Seeding and Treatment:

-

Seed cells onto the PAA gels and allow them to adhere and spread.

-

Once the cells are well-spread, treat them with the desired concentration of GsMTx4 TFA or vehicle control.

III. Image Acquisition:

-

Using a fluorescence microscope, acquire images of the fluorescent beads in the gel underneath and surrounding a single, isolated cell. This is the "stressed" image.

-

After acquiring the stressed image, lyse the cell using a detergent (e.g., 0.5% SDS) to allow the gel to relax.

-

Acquire a second image of the same field of view. This is the "null" or "unstressed" image.

IV. Data Analysis:

-

Use particle image velocimetry (PIV) or a similar algorithm to calculate the displacement field of the beads between the stressed and unstressed images.[11]

-

From the displacement field and the known stiffness of the gel, calculate the traction stress field exerted by the cell using Fourier Transform Traction Cytometry (FTTC) or other computational methods.[12]

-

Quantify parameters such as the total traction force, the root mean square of the traction stress, and the strain energy.

Causality and Self-Validation: A reduction in traction forces upon GsMTx4 treatment would indicate that the inhibition of mechanosensitive channels impairs the cell's ability to mechanically engage with its substrate. This could be correlated with changes in the size and distribution of focal adhesions, which can be visualized by immunofluorescence staining for proteins like vinculin or paxillin.

Orchestrating the Cellular Response: GsMTx4's Influence on Signaling Pathways

The inhibition of ion flux through mechanosensitive channels by GsMTx4 is the initiating event in a cascade of downstream signaling events that can profoundly alter cell behavior, including proliferation, differentiation, and migration.

Calcium Signaling

Given that Piezo and many TRP channels are permeable to Ca2+, a primary and immediate effect of GsMTx4 is the attenuation of mechanically-induced calcium influx.[5] This has been demonstrated in various cell types, including myogenic and neuronal cells.

Downstream Signaling Cascades

The modulation of intracellular calcium levels by GsMTx4 can impact a wide array of calcium-dependent signaling pathways. Furthermore, mechanosensitive channels are known to interact with and influence other signaling networks.

A transcriptomic study on chondrocytes revealed that inhibition of Piezo1 by GsMTx4 can mitigate the pro-inflammatory and catabolic gene expression signature induced by excessive mechanical loading.[4] This suggests that GsMTx4 can shift the cellular response towards a more homeostatic state under pathological mechanical stress.

The following diagram illustrates some of the key signaling pathways known to be influenced by mechanosensitive ion channels and therefore potentially modulated by GsMTx4.

Caption: GsMTx4's impact on cellular signaling pathways.

While comprehensive proteomics and transcriptomics studies specifically investigating the global effects of GsMTx4 are emerging, the existing literature on Piezo and TRP channel signaling provides a strong foundation for understanding its likely impact. Researchers are encouraged to employ these systems-level approaches to further elucidate the intricate signaling networks modulated by GsMTx4.

On the Move: GsMTx4's Role in Cell Migration and Invasion

Cell migration is a complex process that relies on the coordinated interplay of cell adhesion, cytoskeletal dynamics, and the generation of traction forces, all of which are influenced by mechanosensitive signaling.

Experimental Protocol: Wound Healing (Scratch) Assay

This protocol details a method to assess the effect of GsMTx4 TFA on collective cell migration.

I. Cell Seeding and Monolayer Formation:

-

Seed cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer within 24 hours.

-

Incubate the cells until they form a uniform, confluent monolayer.

II. Creating the "Wound":

-

Using a sterile p200 pipette tip, create a straight "scratch" or "wound" in the center of the cell monolayer.

-

Gently wash the well with phosphate-buffered saline (PBS) to remove any detached cells and debris.

III. Treatment and Imaging:

-

Replace the PBS with fresh culture medium containing the desired concentration of GsMTx4 TFA or vehicle control.

-

Immediately acquire an image of the wound at time zero (T=0) using a phase-contrast microscope.

-

Incubate the plate and acquire images of the same wound area at regular intervals (e.g., every 4, 8, 12, and 24 hours).

IV. Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure by determining the change in wound area over time.

-

Compare the wound closure rates between control and GsMTx4-treated cells.

Causality and Self-Validation: A decrease in the rate of wound closure in the presence of GsMTx4 would suggest an inhibitory effect on collective cell migration. This can be further investigated by performing immunofluorescence staining for markers of cell polarity (e.g., Golgi apparatus orientation) and leading-edge dynamics (e.g., Rac1 or Cdc42 localization).

Experimental Protocol: Transwell Migration Assay

This protocol provides a method for quantifying the effect of GsMTx4 TFA on the chemotactic migration of individual cells.

I. Preparation of Transwell Inserts:

-

Rehydrate the porous membrane of Transwell inserts (typically with a pore size of 8 µm) with serum-free medium.

-

(Optional for invasion assays) Coat the upper surface of the membrane with a thin layer of Matrigel or another ECM component and allow it to solidify.

II. Cell Seeding and Treatment:

-

Harvest and resuspend cells in serum-free medium.

-

Add a chemoattractant (e.g., medium containing 10% fetal bovine serum) to the lower chamber of the Transwell plate.

-

Seed the cells in serum-free medium, with or without GsMTx4 TFA, into the upper chamber of the Transwell insert.

III. Incubation and Staining:

-

Incubate the plate for a period sufficient to allow for cell migration (typically 12-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol or another suitable fixative.

-

Stain the migrated cells with a dye such as crystal violet.

IV. Data Analysis:

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained cells on the lower surface of the membrane in several random fields of view using a microscope.

-

Compare the number of migrated cells between control and GsMTx4-treated conditions.

Causality and Self-Validation: A reduction in the number of migrated cells in the GsMTx4-treated group would indicate an impairment of chemotactic migration. This could be linked to defects in the cell's ability to sense chemoattractant gradients or to execute the mechanical changes required for migration through the pores.

Conclusion and Future Directions

GsMTx4 TFA has proven to be an indispensable tool for probing the intricate world of mechanobiology. Its unique mode of action as a gating modifier of mechanosensitive ion channels provides a powerful means to investigate the downstream consequences of altered mechanotransduction on cellular mechanics and signaling. The experimental frameworks provided in this guide offer a starting point for researchers to explore the multifaceted effects of this fascinating peptide.

Future research will undoubtedly focus on elucidating the complete "mechanome" regulated by channels like Piezo and TRP, with GsMTx4 playing a central role in these investigations. The application of advanced techniques such as super-resolution microscopy, in-depth proteomics, and single-cell transcriptomics will further unravel the complex signaling networks governed by these channels. As our understanding of the role of mechanotransduction in disease deepens, GsMTx4 and its derivatives may also hold promise as therapeutic agents for a range of pathologies, from muscular dystrophies to cancer.

References

-

Bae, C., Sachs, F., & Gottlieb, P. A. (2011). The mechanosensitive ion channel Piezo1 is inhibited by the peptide GsMTx4. Biochemistry, 50(29), 6295–6300. [Link]

-

Bowman, C. L., Gottlieb, P. A., Suchyna, T. M., Murphy, E. R., & Sachs, F. (2007). Mechanosensitive ion channels and the peptide inhibitor GsMTx-4: history, properties, mechanisms and pharmacology. Toxicon, 49(2), 249–270. [Link]

-

Coleman, J. L., Grieshaber, K. E., Tasmim, A., & O'Conor, C. J. (2022). The chondrocyte “mechanome”: Activation of the mechanosensitive ion channels TRPV4 and PIEZO1 drives unique transcriptional signatures. Frontiers in Bioengineering and Biotechnology, 10, 888182. [Link]

-

Gnanasambandam, R., Ghatak, S., Yas-Natan, E., & Sachs, F. (2017). GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels. Biophysical Journal, 112(1), 31–45. [Link]

-

Jiang, N., He, W., Zhang, Y., & Li, Y. (2021). Mechanical stretch promotes hypertrophic scar formation through mechanically activated cation channel Piezo1. Journal of Cellular and Molecular Medicine, 25(6), 3149–3160. [Link]

-

Suchyna, T. M., & Sachs, F. (2017). Piezo channels and GsMTx4: Two milestones in our understanding of excitatory mechanosensitive channels and their role in pathology. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(9, Part A), 1436–1446. [Link]

-

Sun, Y., Liu, Y., & Ma, X. (2021). GsMTx4-blocked PIEZO1 channel promotes myogenic differentiation and alleviates myofiber damage in Duchenne muscular dystrophy. Skeletal Muscle, 11(1), 12. [Link]

-

JoVE. (2013). Measuring the Mechanical Properties of Living Cells Using Atomic Force Microscopy. [Link]

-